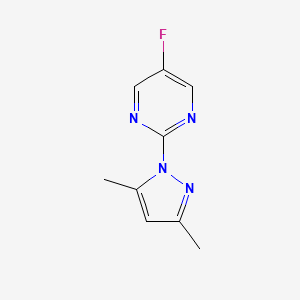
2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine is a heterocyclic compound that combines a pyrazole ring with a fluoropyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines .
Mode of Action
It has been suggested that similar compounds induce cell cycle arrest and apoptosis . This means that the compound interferes with the normal cell cycle, preventing the cells from dividing and growing. Additionally, it triggers programmed cell death, or apoptosis, effectively eliminating the affected cells.
Biochemical Pathways
Similar compounds have been found to exhibit glutathione peroxidase-like catalytic activities . Glutathione peroxidase is an enzyme that plays a key role in protecting the organism from oxidative damage. The catalytic reaction proceeds through a selenoxide intermediate .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines . This suggests that the compound may have potential anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine typically involves the reaction of 3,5-dimethylpyrazole with a fluoropyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its cytotoxic effects on cancer cell lines.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as catalysts or intermediates in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylpyrazol-1-yl)benzothiazole: This compound shares the pyrazole ring but has a benzothiazole moiety instead of a fluoropyrimidine.
2-(3,5-Dimethylpyrazol-1-yl)ethylseleno derivatives: These compounds have an ethylseleno group and exhibit different chemical properties and applications.
Uniqueness
2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine is unique due to the presence of both the pyrazole and fluoropyrimidine rings, which confer specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-3-7(2)14(13-6)9-11-4-8(10)5-12-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKNGGOAIZFEIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














